molecular formula C12H26 B1362468 2-Methylundecane CAS No. 7045-71-8

2-Methylundecane

Cat. No. B1362468
CAS RN: 7045-71-8
M. Wt: 170.33 g/mol
InChI Key: GTJOHISYCKPIMT-UHFFFAOYSA-N
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Description

2-Methylundecane is an alkane with the molecular formula C12H26 . It is a straight-chain alkane with eleven carbon atoms and a methyl group attached to the second carbon . It is a natural product found in Zingiber officinale .


Synthesis Analysis

The synthesis of 2-Methylundecane can be achieved through the Fischer–Tropsch synthesis . The Fischer–Tropsch synthesis is a collection of chemical reactions that converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons .


Molecular Structure Analysis

The molecular structure of 2-Methylundecane consists of a chain of eleven carbon atoms with a methyl group attached to the second carbon . The IUPAC name for 2-Methylundecane is CCCCCCCCCC(C)C .


Physical And Chemical Properties Analysis

2-Methylundecane has a molecular weight of 170.33 g/mol . It has a computed XLogP3-AA value of 6.4, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count .

Scientific Research Applications

Polypropylene Functionalization

The compound 2-methylundecane has been studied for its reactivity with various monomers in the presence of peroxide initiators. One significant application noted was in the functionalization of isotactic polypropylene (IPP) and atactic polypropylene (APP) with different agents like α-methylstyrene (MES), diethylfumarate, and diethylamaleate. The study revealed that the extent of functionalization was contingent on the microstructure of the polypropylene, and it ranged between 0.5–8.0% by weight, depending on whether IPP or APP was used. However, these functionalization experiments also indicated some degree of thermal degradation, although crosslinking was minimal (Ruggeri et al., 1983).

Synthesis of Fragrance Materials

2-Methylundecane is a fragrance ingredient in the family of branched-chain saturated alcohols. These compounds are characterized by having one hydroxyl group per molecule and a carbon chain ranging from C4 to C12 with one or several methyl side chains. A review covering the toxicologic and dermatologic aspects of 2-methylundecanol highlighted its significant use in the fragrance industry. The review emphasized that this document should be read in conjunction with the safety assessment of the entire group of branched-chain saturated alcohols for a comprehensive understanding of the safe use of these materials in fragrances (Mcginty et al., 2010).

Microbial Degradation of Long-Chain Methyl Ketones

Research into the microbial utilization of long-chain methyl ketones has revealed the widespread presence of soil microorganisms capable of utilizing these compounds, such as 2-methylundecane, as growth substrates. A particular strain of Pseudomonas isolated from soil was found to degrade 2-tridecanone, a related compound, into several products including 1-undecanol and undecanoic acid. This study underscored the existence of a unique mechanism involving subterminal oxidation for the biological degradation of long-chain aliphatic methyl ketones (Forney et al., 1967).

Solvent Substitute for Green Extraction of Natural Products

2-Methyloxolane (2-MeOx), though not the same as 2-methylundecane, is another compound that has been extensively researched for its potential as an environmentally and economically viable alternative to traditional petroleum-based solvents for the extraction of lipophilic natural products and food ingredients. This research has implications for the broader category of methylated hydrocarbons, including 2-methylundecane, in terms of their potential use as sustainable alternatives in industrialapplications (Rapinel et al., 2020).

Synthesis of Pheromones

In the field of entomology and pest control, the synthesis of pheromones often involves complex chemical reactions, and 2-methylundecane plays a role in these syntheses. For instance, the stereochemistry of the sex attractant of various species of pine sawflies was established through the synthesis of compounds involving 2-methylundecane. The process involved the preparation of the alcohol moiety of each pheromone by coupling Grignard reagent of a C12 block with tosylate of a C5 block, where the C12 blocks were prepared from (R)-(+)-pulegone and included (R)- and (S)-1-bromo-2-methylundecane (Kikukawa et al., 1984).

Safety And Hazards

2-Methylundecane may be fatal if swallowed and enters airways . In case of ingestion, it is advised not to induce vomiting and seek immediate medical attention .

properties

IUPAC Name

2-methylundecane
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InChI

InChI=1S/C12H26/c1-4-5-6-7-8-9-10-11-12(2)3/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJOHISYCKPIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
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DSSTOX Substance ID

DTXSID50873241
Record name 2-Methylundecane
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Molecular Weight

170.33 g/mol
Source PubChem
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Product Name

2-Methylundecane

CAS RN

7045-71-8, 31807-55-3
Record name 2-Methylundecane
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Synthesis routes and methods I

Procedure details

24 g of helio fast blue HG (C.I. no. 74160), 6 g of a copolymer formed from 75% of lauryl methacrylate and 25% of isobutyl methacrylate with a molecular weight of 150 000, and 210 g of isododecane are mixed for 10 hours using a bead vibrating mill. 100 g of the dispersion obtained are diluted with 100 g of isododecane and reacted with vigorous stirring over a period of 30 minutes at 25° C. with a mixture of 4.5 g of isobutyl cyanoacrylate and 1.5 g of allyl cyanoacrylate. The dispersion was stirred for a further 2 hours at 25° C., then centrifuged and the isolated solid matter was washed with isododecane, centrifuged again and dried. 30 g of coated blue pigment are obtained.
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Synthesis routes and methods II

Procedure details

300.0 g Lial® 123 (isododecanol from Sasol) and 18.0 g trifluoromethanesulfonic acid (50% by weight in water) were introduced into a distillation apparatus and heated for 1.5 h to 240° C. The organic phase of the distillate obtained (171.9 g) was dried over sodium sulfate and the product was isolated by filtration). The product then contained 91.5% isododecene, 7.5% Lial® 123 and 1.0% didodecyl ether (GC analysis).
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Synthesis routes and methods III

Procedure details

436 g of the succinic acid ester prepared in this manner are dissolved in 1200 g of dichloroethane. 160 g of a macroporous styrene bead polymer crosslinked with 8 % of divinyl benzene (obtained by bead polymerisation of styrene and divinyl benzene in the presence of 60 % by weight of isododecane based on the sum total of monomers) are swollen in this solution over a period of 30 minutes at 60° C, 100 g of concentrated sulphuric acid are then added dropwise with stirring over a period of 3 hours. After stirring the reaction mixture for 20 hours at reflux temperature, the reaction product is separated off. The product is freed form adherent dichloroethane by suspending it in 10 % aqueous ammonia solution and azeotropic destillation as is described in Example 1. The polymer is then heated for 10 hours to 180° C with 40 % sodium hydroxide solution in an autoclave. After the sodium hydroxide has been washed out, 585 ml of a weakly basic anion exchanger are obtained with an acid binding capacity of 2,72 Val/1 for N/10 hydrochloric acid and a nitrogen content of 10,9 % in the dry material.
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Name
succinic acid ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylundecane
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2-Methylundecane
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2-Methylundecane
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2-Methylundecane

Citations

For This Compound
814
Citations
S Achiraman, G Archunan, P Ponmanickam… - Theriogenology, 2010 - Elsevier
… The estrus-specific compounds, 1-iodo-2 methylundecane … -2-methylundecane and azulene, were involved in attraction behavior, whereas the compounds 1-iodo-2-methylundecane …
Number of citations: 29 www.sciencedirect.com
CL Loza, JS Craven, LD Yee… - Atmospheric …, 2014 - acp.copernicus.org
… The difference between upper and lower limit yields for dodecane and 2-methylundecane is similar for all HC. Less overall SOA growth is observed for dodecane and 2methylundecane…
Number of citations: 116 acp.copernicus.org
MP Pirnik, RM Atlas, R Bartha - Journal of bacteriology, 1974 - Am Soc Microbiol
… Branched alkanes like pristane (2,6, 10,14tetramethylpentadecane) and 2-methylundecane are degraded as dicarboxylic acids, which also undergo beta-oxidation. Pristane-derived …
Number of citations: 191 journals.asm.org
M Dijkstra - The Journal of chemical physics, 1997 - pubs.aip.org
… We observe that the density of 2-methylheptane is lower than for 2-methylundecane. This might be explained by the difference in the ratio of CH3 and CH2-groups in 2-methylheptane …
Number of citations: 98 pubs.aip.org
G Ruggeri, M Aglietto, A Petragnani, F Ciardelli - European polymer journal, 1983 - Elsevier
… Similar reactions have been carried out with 2-methylundecane (2MU) but with a peroxide replacing AIBN as radical initiator. All experiments, to be referred to in detail elsewhere [8], …
Number of citations: 181 www.sciencedirect.com
J Li, W Wang, K Li, W Zhang, C Peng, M Liu… - Science of The Total …, 2021 - Elsevier
… and cyclododecane) and smog chamber (2-methylundecane), and details of the calibration … The order of signal intensities of these peaks was 2-methylundecane > hexylcyclohexane > …
Number of citations: 11 www.sciencedirect.com
JN Israelachvili, SJ Kott, ML Gee, TA Witten - Macromolecules, 1989 - ACS Publications
… branched alkanes 2-methyloctadecane, 2-methylundecane, and 2-methyloctane and various … , such as 2-methyloctadecane and 2-methylundecane and controlled mixtures of these, are …
Number of citations: 103 pubs.acs.org
K Sahayaraj, C Ravi - Int. J. Chem. Sci, 2008 - researchgate.net
The result of this study reveals that the uptake and transformation of plant natural products and volatiles constitute an important array of substances governing the sensitivity of the …
Number of citations: 33 www.researchgate.net
LD Yee, JS Craven, CL Loza… - Atmospheric …, 2013 - acp.copernicus.org
… slower gasphase oxidation since 2-methylundecane has a lower kOH than that of n-dodecane. Though all of these ions for ndodecane and 2-methylundecane can be explained by …
Number of citations: 56 acp.copernicus.org
C Wohlfarth - Supplement to IV/18, 2009 - Springer
Viscosity of the mixture (1) 2-methylundecane; (2) trioctylamine … Viscosity of the mixture (1) 2-methylundecane; (2) trioctylamine … 2-methylundecane …
Number of citations: 2 link.springer.com

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